3-(1,3-Benzoxazol-2-YL)benzoyl chloride
Description
3-(1,3-Benzoxazol-2-YL)benzoyl chloride (C₁₄H₈ClNO₂) is an acyl chloride derivative featuring a benzoxazole ring fused to a benzoyl chloride moiety. This compound is structurally characterized by a benzoxazole heterocycle (a benzene ring fused to an oxazole ring) attached to the meta-position of a benzoyl chloride group. The benzoxazole ring introduces electron-withdrawing properties, which may enhance the electrophilicity of the carbonyl carbon in the benzoyl chloride group, making it a reactive intermediate in organic synthesis .
The benzoic acid precursor itself is synthesized through coupling reactions involving 3-hydroxynaphthalene-2-carboxylic acid and 2-aminophenol in the presence of PCl₃ .
Properties
IUPAC Name |
3-(1,3-benzoxazol-2-yl)benzoyl chloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8ClNO2/c15-13(17)9-4-3-5-10(8-9)14-16-11-6-1-2-7-12(11)18-14/h1-8H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVUJDBUZPOFQRV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(O2)C3=CC(=CC=C3)C(=O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-(1,3-Benzoxazol-2-YL)benzoyl chloride typically involves the condensation of 2-aminophenol with aromatic aldehydes under specific reaction conditions. For instance, a condensation reaction of 2-aminophenol and aromatic aldehydes in the presence of aqueous hydrogen peroxide, ethanol, titanium tetraisopropoxide, and a mesoporous titania–alumina mixed oxide catalyst at 50°C can yield benzoxazole derivatives . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
3-(1,3-Benzoxazol-2-YL)benzoyl chloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or ferric chloride under specific conditions.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions with nucleophiles like amines or alcohols to form corresponding amides or esters.
Condensation: The compound can participate in condensation reactions with carbonyl compounds to form benzoxazole derivatives.
Scientific Research Applications
3-(1,3-Benzoxazol-2-YL)benzoyl chloride has a wide range of scientific research applications:
Chemistry: It is used as a starting material for the synthesis of larger, bioactive structures.
Biology: Benzoxazole derivatives exhibit various biological activities, including antimicrobial, antifungal, anticancer, antioxidant, and anti-inflammatory effects.
Medicine: The compound is used in drug discovery and development due to its potential therapeutic properties.
Industry: Benzoxazole derivatives are used as optical brighteners in laundry detergents and other industrial applications.
Mechanism of Action
The mechanism of action of 3-(1,3-Benzoxazol-2-YL)benzoyl chloride involves its interaction with specific molecular targets and pathways. The compound’s aromaticity and reactive sites allow it to bind to various biological targets, leading to its observed biological activities. For example, its antimicrobial activity may result from its ability to disrupt microbial cell membranes or inhibit essential enzymes .
Comparison with Similar Compounds
a) Benzoyl Chloride (C₇H₅ClO; CAS 98-88-4)
- Structure : A simple acyl chloride without substituents.
- Properties : Boiling point 198°C, highly reactive, hydrolyzes in moist air to release HCl .
- Reactivity: Standard electrophilic acylating agent; reacts with amines, alcohols, and phenols.
- Applications : Widely used in the production of dyes, pharmaceuticals, and perfumes .
b) Substituted Benzoyl Chlorides (e.g., 3-Nitro-, 4-Methoxy-, 4-Methylbenzoyl Chlorides)
- Structure: Benzoyl chloride derivatives with electron-withdrawing (e.g., -NO₂) or electron-donating (e.g., -OCH₃, -CH₃) substituents.
- Reactivity: Electron-withdrawing groups (e.g., -NO₂) increase carbonyl electrophilicity, enhancing acylation rates. Electron-donating groups (e.g., -OCH₃) reduce reactivity compared to unsubstituted benzoyl chloride .
- Applications : Used to synthesize substituted amides and esters for drug intermediates .
c) Heterocyclic Acyl Chlorides (e.g., 2-(1,3-Benzothiazol-2-YL)benzoyl Chloride)
- Structure : Replaces the benzoxazole oxygen with sulfur (benzothiazole).
- Crystallography : Benzoxazole and benzothiazole derivatives exhibit distinct crystal packing due to differences in hydrogen-bonding patterns .
Physicochemical Properties Comparison
*Estimated based on molecular weight and benzoxazole’s influence.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
